N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is an oxalamide derivative featuring a furan-2-yl group, a 4-phenylpiperazine moiety, and a phenethyl substituent.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h1-12,19,23H,13-18,20H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJPPGPZGNSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Oxalamide Derivatives with Aromatic Substituents
Example Compound : N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide
- Structural Differences :
- The target compound substitutes furan-2-yl and phenylpiperazine at N1, whereas the analog uses 2,3-dimethoxybenzyl and pyridin-2-yl groups.
- Pyridine’s basic nitrogen may enhance solubility, contrasting with the phenylpiperazine’s dual nitrogen atoms, which could improve receptor binding but reduce solubility .
Piperazine-Containing Azetidinone Derivatives
Example Compound : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
- Structural Differences: The azetidinone core replaces oxalamide, and a chlorophenyl group is present instead of furan.
- Functional Implications: The azetidinone’s strained ring may confer higher metabolic stability but lower synthetic accessibility compared to oxalamide.
Furan-Containing USP Compounds
Example Compound: N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide
- Structural Differences :
- The USP compound includes sulphanyl and nitro groups, unlike the target’s oxalamide-piperazine system.
- Functional Implications: The sulphanyl linkage may improve solubility but introduce susceptibility to oxidative metabolism.
Data Table: Key Structural and Hypothetical Properties
Research Findings and Implications
- Phenylpiperazine Role : The 4-phenylpiperazine group in the target compound likely enhances affinity for serotonin (5-HT1A/2A) or dopamine receptors, similar to its use in antipsychotics .
- Oxalamide vs. Azetidinone: Oxalamides generally exhibit better synthetic yields and flexibility in substituent placement compared to azetidinones, which require stringent reaction conditions .
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